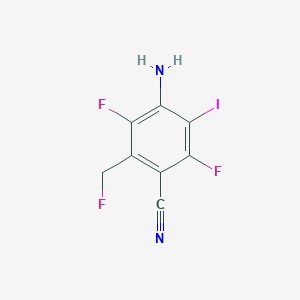![molecular formula C12H17BrO B13086677 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is an organic compound with the molecular formula C12H17BrO It is a brominated alcohol derivative of propanol, characterized by the presence of a bromine atom and a phenyl group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-[4-(propan-2-yl)phenyl]propan-2-ol using a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help achieve high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-ol derivatives.
Oxidation: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-one or 2-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of 2-[4-(propan-2-yl)phenyl]propane.
Applications De Recherche Scientifique
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science:
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound’s effects are mediated through interactions with active sites or allosteric sites on the target molecules, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
1-Bromo-2-phenyl-2-propanol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Bromo-1-phenylpropane: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-cyclohexylethane: Contains a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.
Uniqueness: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is unique due to the presence of both a bromine atom and an isopropyl-substituted phenyl group. This combination imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C12H17BrO |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
1-bromo-2-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8H2,1-3H3 |
Clé InChI |
BOFPOOFIVINJFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)



![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)




